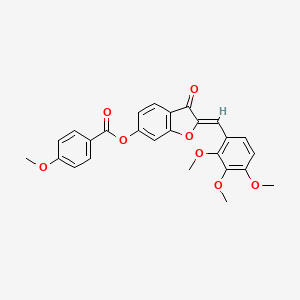
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a useful research compound. Its molecular formula is C26H22O8 and its molecular weight is 462.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a benzofuran core with multiple functional groups, including methoxy and carbonyl moieties, which suggest significant reactivity and pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C21H21NO7
- Molecular Weight : 399.399 g/mol
The compound's structure includes a benzofuran backbone substituted with various functional groups that enhance its biological activity. The presence of methoxy groups contributes to its solubility and interaction with biological membranes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions utilizing solvents such as dichloromethane or toluene. The reaction conditions are optimized to facilitate the formation of the desired compound while maintaining high yields.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that compounds with similar structural features can inhibit cell proliferation and induce apoptosis in cancer cell lines.
Case Study: HepG2 Cell Line
A study reported the cytotoxic effects of related compounds on the HepG2 cell line (a model for hepatocellular carcinoma). The IC50 values for these compounds ranged from 1.38 to 3.21 μM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like podophyllotoxin. Mechanistic studies revealed:
- Cell Cycle Arrest : The compound caused disturbances in the G2/M phase of the cell cycle.
- Apoptotic Mechanisms : Flow cytometry analysis indicated an increase in Annexin-V-positive cells, suggesting enhanced apoptosis. The compound decreased mitochondrial membrane potential (MMP) and altered levels of apoptotic markers such as Bcl-2 and p53 .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. It is believed to inhibit enzymes involved in cell proliferation and may also affect pathways related to apoptosis:
- Enzyme Inhibition : Potential inhibition of β-tubulin polymerization has been observed.
- Apoptotic Pathways : The compound modulates the expression of key proteins involved in apoptosis:
- Decreases anti-apoptotic Bcl-2 members (e.g., Bcl-XL).
- Increases pro-apoptotic proteins (e.g., Bax).
Comparative Biological Activity
To better understand its biological activity, a comparison with other compounds exhibiting similar properties is useful:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Benzofuran core with methoxy groups | Antioxidant; Cytotoxic |
| Quercetin | Flavonoid structure with hydroxyls | Antioxidant; Anti-inflammatory |
| 3-Hydroxyflavone | Hydroxylated flavonoid | Antioxidant; Potential anti-cancer |
This table highlights the unique combination of structural features in this compound that may contribute to its distinct biological activities.
Eigenschaften
IUPAC Name |
[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c1-29-17-8-5-15(6-9-17)26(28)33-18-10-11-19-21(14-18)34-22(23(19)27)13-16-7-12-20(30-2)25(32-4)24(16)31-3/h5-14H,1-4H3/b22-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWWVERIALAHER-XKZIYDEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













